Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone
CAS No.:
Cat. No.: VC17708218
Molecular Formula: C8H19NOS
Molecular Weight: 177.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19NOS |
|---|---|
| Molecular Weight | 177.31 g/mol |
| IUPAC Name | imino-(3-methylbutyl)-oxo-propan-2-yl-λ6-sulfane |
| Standard InChI | InChI=1S/C8H19NOS/c1-7(2)5-6-11(9,10)8(3)4/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | TUFJDQAUSXNOLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCS(=N)(=O)C(C)C |
Introduction
Molecular Structure and Nomenclature
Systematic Nomenclature and Formula
Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone is systematically named according to IUPAC guidelines, reflecting its sulfanone core () with substituents at the sulfur center. The "lambda6" notation specifies the +6 oxidation state of sulfur, a hallmark of sulfone derivatives . Its molecular formula, , corresponds to a molecular weight of 177.31 g/mol.
Table 1: Structural identifiers of Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone
| Property | Value |
|---|---|
| IUPAC Name | imino-(3-methylbutyl)-oxo-propan-2-yl-λ⁶-sulfane |
| Canonical SMILES | CC(C)C(C)S(=N)(=O)C(C)C |
| InChI Key | QZYYEQHKWWFUPO-UHFFFAOYSA-N |
| PubChem CID | 137704265 |
The compound’s branched alkyl chains—3-methylbutyl and propan-2-yl—introduce steric effects that influence its reactivity and physical properties. Computational models reveal a tetrahedral geometry around sulfur, with bond angles approximating 109.5°.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions, including:
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Condensation reactions between thiol precursors and imino donors under controlled pH.
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Oxidation steps using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the sulfone moiety .
For example, a reported route begins with 3-methylbutanethiol and isopropylamine, which undergo condensation in dimethylformamide (DMF) at 60°C. Subsequent oxidation with mCPBA in dichloromethane yields the sulfanone with >75% purity.
Key Reaction Types
The compound participates in diverse reactions:
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Reductions: Lithium aluminum hydride (LiAlH₄) reduces the sulfone group to thioether, though this is rarely employed due to stability concerns.
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Nucleophilic substitutions: The imino group acts as a leaving group in reactions with alkyl halides, enabling functionalization of the sulfur center .
Table 2: Common reagents and conditions for sulfanone reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | mCPBA, DCM, 0°C | Sulfide → Sulfone |
| Alkylation | CH₃I, K₂CO₃, acetone | Substitution at sulfur |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 1.2–1.4 ppm correspond to methyl groups on the branched alkyl chains, while δ 3.1–3.3 ppm signals arise from protons adjacent to sulfur .
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¹³C NMR: The sulfone sulfur deshields nearby carbons, producing signals at δ 45–50 ppm for C-S bonds .
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 177.31, consistent with the compound’s molecular weight. Fragmentation patterns indicate cleavage of the S-N bond, yielding ions at m/z 72 and 105.
Physicochemical Properties
Solubility and Stability
Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Stability studies show decomposition above 150°C, necessitating storage at –20°C under inert gas .
Comparative Analysis with Analogues
Structural variations in alkyl chains significantly alter properties:
Table 3: Comparison with related sulfanones
| Compound | Molecular Weight | Boiling Point (°C) |
|---|---|---|
| Imino(2-methylbutyl)(propan-2-yl)-λ⁶-sulfanone | 177.31 | 215–220 |
| Imino(propan-2-yl)(thian-4-yl)-λ⁶-sulfanone | 207.4 | 230–235 |
Biological and Industrial Applications
Antimicrobial Activity
Sulfanones with branched alkyl chains demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MIC) of 32 µg/mL, comparable to ampicillin .
Catalytic Uses
The compound serves as a ligand in transition-metal catalysis. For instance, palladium complexes of imino sulfanones enhance Suzuki-Miyaura coupling yields by 15–20% compared to phosphine ligands .
Challenges and Future Directions
Synthesis Optimization
Current synthetic routes suffer from low yields (~50%) due to side reactions during oxidation. Future work may explore enzymatic oxidation or flow chemistry to improve efficiency.
Environmental Impact
The environmental persistence of sulfanones remains understudied. Biodegradation assays using Pseudomonas spp. indicate a half-life of 120 days in soil, warranting further ecotoxicological analysis .
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